REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]2[S:6][CH:7]=[C:8]([CH2:9][P:10]([CH3:15])(=[O:14])[O:11][CH2:12][CH3:13])[C:4]=2[CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[C:28](=[O:30])=[O:29].CC(OC)(C)C>C1COCC1>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]2[S:6][CH:7]=[C:8]([CH:9]([P:10]([O:11][CH2:12][CH3:13])([CH3:15])=[O:14])[C:28]([OH:30])=[O:29])[C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
43.99 mmol
|
Type
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reactant
|
Smiles
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ClC1=CC2=C(SC=C2CP(OCC)(=O)C)C=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CC(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a dry 4N 300 ml flask equipped with magnetic stirrer, nitrogen inlet
|
Type
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ADDITION
|
Details
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temperature probe and addition port
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Type
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TEMPERATURE
|
Details
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maintaining the temperature below 10° C
|
Type
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CUSTOM
|
Details
|
was bubbled cautiously until no exotherm
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture below 15° C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then degassed with nitrogen and NaHMDS (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The addition of NaHMDS ad CO2
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 0° C.
|
Type
|
ADDITION
|
Details
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MTBE (80 mL) was added
|
Type
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ADDITION
|
Details
|
To the resulting mixture was then added
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Type
|
ADDITION
|
Details
|
Throughout the addition of the acid
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture was maintained between 0 and 15° C
|
Type
|
CUSTOM
|
Details
|
Initial precipitation
|
Type
|
ADDITION
|
Details
|
was observed upon acidification, while on completion of the acid addition
|
Type
|
CUSTOM
|
Details
|
The layers were split
|
Type
|
CUSTOM
|
Details
|
the organic layer evaporated
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(SC=C2C(C(=O)O)P(=O)(C)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |